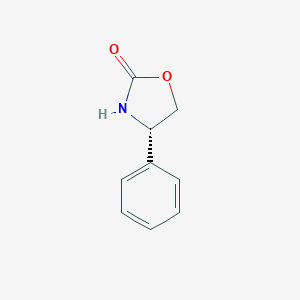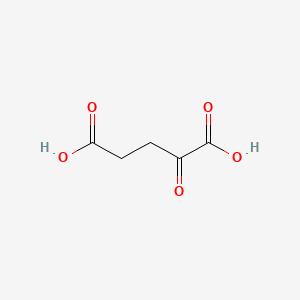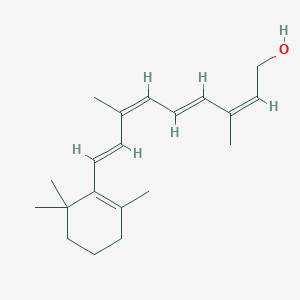
Guanosine, 6-O-ethyl-
説明
Guanosine, 6-O-ethyl- is a derivative of guanine . Guanine is a purine base that plays a crucial role in various biochemical processes such as the synthesis of nucleic acids and proteins, photosynthesis, muscle contraction, and intracellular signal transduction .
Synthesis Analysis
The synthesis of guanosine and its derivatives involves complex biochemical processes. Guanosine nucleotides are end-products of purine nucleotide biosynthesis and they interconvert with each other through several reactions inside the cell . Especially, GMP acts as a precursor for the synthesis of GDP and GTP .Molecular Structure Analysis
The molecular formula of Guanosine, 6-O-ethyl- is C12H17N5O5. It is a guanine derivative attached to a ribose ring . Guanosine can be phosphorylated to become GMP (guanosine monophosphate), cGMP (cyclic guanosine monophosphate), GDP (guanosine diphosphate), and GTP (guanosine triphosphate), which are factors in signal transduction pathways .Chemical Reactions Analysis
Guanosine and its derivatives participate in various chemical reactions. They are end-products of purine nucleotide biosynthesis and can interconvert with each other through several reactions inside the cell . For instance, GMP acts as a precursor for the synthesis of GDP and GTP .Physical And Chemical Properties Analysis
Guanosine is a white, crystalline powder with no odor and a mild saline taste . It is very soluble in acetic acid, slightly soluble in water, and insoluble in ethanol, diethyl ether, benzene, and chloroform .科学的研究の応用
Neuroprotective Agent in Ischemic Stroke
Guanosine: has been identified as a potent neuromodulator with neurotrophic and regenerative properties in neurological disorders. Particularly in ischemic stroke, guanosine is released to the extracellular milieu, where its concentration substantially increases. It has been shown to counteract destructive events such as glutaminergic excitotoxicity, reactive oxygen and nitrogen species production, and to mitigate neuroinflammation. Guanosine also regulates post-translational processing and activates prosurvival molecular pathways including PI3K/Akt and MEK/ERK .
Cutaneous Wound Healing
Studies have shown that Guanosine and its structural analogs extracted from chick early amniotic fluid promote cutaneous wound healing. These components have been tested in cell scratch and trans-well migration assays to validate the accurate dosage and assessed via topical administration on the skin of murine model wounds. The findings support the healing properties of guanosine and deoxyinosine isolated from chick early amniotic fluid .
Modulation of Purinergic Signaling
Guanosine is a part of the guanine-based purinergic system and has emerged as a novel neuroprotectant and neuromodulator in CNS disorders. It plays a significant role in the modulation of purinergic signaling, which is crucial for various physiological processes in the central nervous system .
Anti-inflammatory Effects
The anti-inflammatory effects of Guanosine are notable, especially in the context of neuroinflammation associated with CNS disorders. It has been observed to decrease proinflammatory events and stimulate neuroregeneration through the release of neurotrophic factors .
Regulation of Molecular Signaling Pathways
Guanosine’s interaction with adenosine receptors, potassium channels, and excitatory amino acid transporters leads to the activation of several molecular signaling pathways that are vital for cell survival and function. This includes pathways like PI3K/Akt and MEK/ERK, which are involved in cell growth, survival, and differentiation .
Therapeutic Potential in CNS Disorders
The therapeutic potential of Guanosine in CNS disorders is being explored due to its neuroprotective, neuromodulatory, and regenerative properties. It asserts its effects via interplay with various receptors and channels, and by activating molecular pathways that promote cell survival and neuroregeneration .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(2R,3R,4S,5R)-2-(2-amino-6-ethoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O5/c1-2-21-10-6-9(15-12(13)16-10)17(4-14-6)11-8(20)7(19)5(3-18)22-11/h4-5,7-8,11,18-20H,2-3H2,1H3,(H2,13,15,16)/t5-,7-,8-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMNBCLMSGJHTI-IOSLPCCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=NC(=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70960304 | |
| Record name | 6-Ethoxy-9-pentofuranosyl-3,9-dihydro-2H-purin-2-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70960304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Guanosine, 6-O-ethyl- | |
CAS RN |
39708-01-5 | |
| Record name | Guanosine, 6-O-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039708015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Ethoxy-9-pentofuranosyl-3,9-dihydro-2H-purin-2-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70960304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



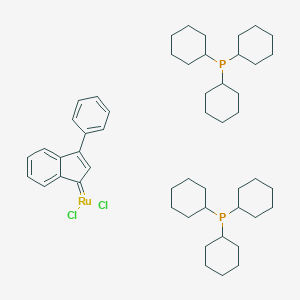
![2,3-dimethoxy-9-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid](/img/structure/B32353.png)


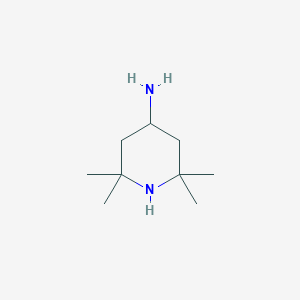
![Ethyl (1R,2S,4S,5S,6S)-5-hydroxy-8,8-dimethyl-7,9-dioxatricyclo[4.3.0.02,4]nonane-2-carboxylate](/img/structure/B32363.png)




![[(3aR,4R,5R,6aS)-4-[(E,3S)-3-Hydroxy-5-phenylpent-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-Phenylbenzoate](/img/structure/B32376.png)
